(2,6-Dimethylpyridin-3-yl)magnesium bromide
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Overview
Description
(2,6-Dimethylpyridin-3-yl)magnesium bromide is an organomagnesium compound commonly used in organic synthesis. It belongs to the class of Grignard reagents, which are pivotal in forming carbon-carbon bonds. This compound is particularly valuable due to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2,6-Dimethylpyridin-3-yl)magnesium bromide is typically synthesized by reacting 2,6-dimethylpyridine with magnesium in the presence of bromine. The reaction is carried out in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Types of Reactions:
Nucleophilic Addition: this compound readily undergoes nucleophilic addition reactions with carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the magnesium bromide group is replaced by other functional groups.
Common Reagents and Conditions:
Reagents: Common reagents include aldehydes, ketones, esters, and carbon dioxide.
Conditions: Reactions are typically carried out in anhydrous conditions using solvents like THF or diethyl ether.
Major Products:
Alcohols: From reactions with aldehydes and ketones.
Carboxylic Acids: From reactions with carbon dioxide.
Scientific Research Applications
(2,6-Dimethylpyridin-3-yl)magnesium bromide is widely used in scientific research due to its versatility:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It plays a role in the preparation of novel materials with unique properties.
Biological Studies: It is used in the synthesis of biologically active compounds for medicinal research
Mechanism of Action
The mechanism of action of (2,6-Dimethylpyridin-3-yl)magnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The magnesium bromide group stabilizes the intermediate species formed during the reaction .
Comparison with Similar Compounds
- Phenylmagnesium bromide
- Methylmagnesium bromide
- Ethylmagnesium bromide
Comparison: (2,6-Dimethylpyridin-3-yl)magnesium bromide is unique due to the presence of the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other Grignard reagents, it offers distinct advantages in terms of stability and the ability to form specific products .
Properties
IUPAC Name |
magnesium;2,6-dimethyl-3H-pyridin-3-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N.BrH.Mg/c1-6-4-3-5-7(2)8-6;;/h3-4H,1-2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYBLIBBDWFENI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=[C-]C=C1)C.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrMgN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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